molecular formula C11H15N3O3 B187736 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline CAS No. 329694-36-2

2-Methyl-5-(morpholin-4-yl)-4-nitroaniline

Cat. No. B187736
M. Wt: 237.25 g/mol
InChI Key: JGDOQMNPRYXGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(morpholin-4-yl)-4-nitroaniline, also known as 4-Morpholin-4-yl-2-methyl-5-nitroaniline, is an organic compound that has been used in various scientific research applications due to its unique properties. It has a wide range of applications in the field of chemistry, including in the synthesis of other compounds, and its ability to act as a catalyst in certain reactions. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline involves the reaction of 2-methyl-5-nitroaniline with morpholine in the presence of a suitable catalyst to yield the desired product.

Starting Materials
2-methyl-5-nitroaniline, Morpholine, Catalyst

Reaction
Step 1: Dissolve 2-methyl-5-nitroaniline in a suitable solvent., Step 2: Add morpholine to the reaction mixture., Step 3: Add a suitable catalyst to the reaction mixture., Step 4: Heat the reaction mixture under reflux for a suitable period of time., Step 5: Allow the reaction mixture to cool to room temperature., Step 6: Filter the precipitated product and wash with a suitable solvent., Step 7: Dry the product under vacuum to yield 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline.

Scientific Research Applications

2-Methyl-5-(morpholin-4-yl)-4-nitroaniline has a variety of applications in scientific research. It has been used as an intermediate in the synthesis of other compounds, such as 2-methyl-5-aminomethyl-4-nitrophenol, and as a catalyst in organic reactions. It has also been used as a reagent in the synthesis of other compounds, such as 2-methyl-5-nitro-4-amino-6-chlorobenzene. In addition, it has been used as a starting material in the synthesis of other compounds, such as 2-methyl-5-nitro-4-amino-6-chlorobenzene.

Mechanism Of Action

2-Methyl-5-(morpholin-4-yl)-4-nitroaniline acts as a catalyst in certain reactions by increasing the rate of the reaction. This is due to its ability to form a complex with the reactants, which stabilizes the transition state and lowers the activation energy of the reaction. In addition, the compound can also act as an electron-donor, which can facilitate the formation of new bonds.

Biochemical And Physiological Effects

2-Methyl-5-(morpholin-4-yl)-4-nitroaniline is not known to have any biochemical or physiological effects. It is not known to be toxic to humans or animals, and is not known to interact with any biological molecules.

Advantages And Limitations For Lab Experiments

2-Methyl-5-(morpholin-4-yl)-4-nitroaniline has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and can be stored at room temperature for long periods of time. In addition, it is a relatively stable compound and does not react with many other chemicals. However, it is also important to note that it is a relatively volatile compound, and should be handled with care.

Future Directions

There are several potential future directions for the use of 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline. One potential application is in the synthesis of other compounds, such as 2-methyl-5-nitro-4-amino-6-chlorobenzene. Additionally, it could be used as a catalyst in organic reactions, such as the synthesis of polymers, or as a reagent in the synthesis of other compounds. Finally, it could be used as a starting material in the synthesis of other compounds, such as 2-methyl-5-nitro-4-amino-6-chlorobenzene.

properties

IUPAC Name

2-methyl-5-morpholin-4-yl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-8-6-11(14(15)16)10(7-9(8)12)13-2-4-17-5-3-13/h6-7H,2-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDOQMNPRYXGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)N2CCOCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387684
Record name 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(morpholin-4-yl)-4-nitroaniline

CAS RN

329694-36-2
Record name 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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